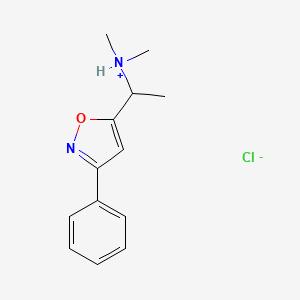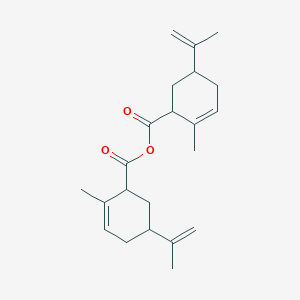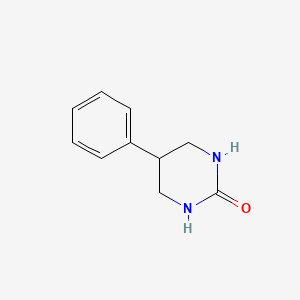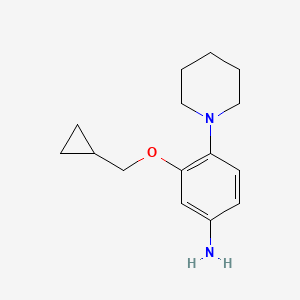
Barium 3-stearylthiopropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium 3-stearylthiopropionate: is an organometallic compound that combines barium with 3-stearylthiopropionic acid. This compound is known for its unique properties and applications, particularly in the field of materials science and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Barium 3-stearylthiopropionate typically involves the reaction of barium hydroxide with 3-stearylthiopropionic acid. The reaction is carried out in an organic solvent such as toluene or xylene, under reflux conditions. The mixture is heated to around 100-120°C for several hours to ensure complete reaction. The product is then purified by recrystallization or filtration.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the production process. The final product is often subjected to rigorous quality control measures to ensure its purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: Barium 3-stearylthiopropionate can undergo various chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfides.
Reduction: The compound can be reduced to form barium stearate and propionic acid.
Substitution: The stearyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or aryl halides can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Disulfides and barium salts.
Reduction: Barium stearate and propionic acid.
Substitution: Various alkyl or aryl derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: Barium 3-stearylthiopropionate is used as a precursor in the synthesis of other organometallic compounds. It is also employed in catalysis and as a stabilizer in polymer chemistry.
Biology: In biological research, this compound is used to study the interactions between metal ions and biological molecules. It can also be used in the development of metal-based drugs.
Industry: In the industrial sector, this compound is used as a lubricant additive and as a stabilizer in the production of plastics and rubber. It enhances the thermal and oxidative stability of these materials.
Mécanisme D'action
The mechanism of action of Barium 3-stearylthiopropionate involves its interaction with various molecular targets. The thiol group can form bonds with metal ions, while the stearyl group provides hydrophobic interactions. These properties enable the compound to act as a stabilizer and catalyst in various chemical reactions. The barium ion can also interact with biological molecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Barium stearate: Similar in structure but lacks the thiol group.
Barium propionate: Similar in structure but lacks the stearyl group.
Barium thiopropionate: Similar in structure but lacks the stearyl group.
Uniqueness: Barium 3-stearylthiopropionate is unique due to the presence of both the stearyl and thiol groups. This combination imparts distinct properties, such as enhanced stability and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
38952-51-1 |
|---|---|
Formule moléculaire |
C42H82BaO4S2 |
Poids moléculaire |
852.6 g/mol |
Nom IUPAC |
barium(2+);3-octadecylsulfanylpropanoate |
InChI |
InChI=1S/2C21H42O2S.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-20-18-21(22)23;/h2*2-20H2,1H3,(H,22,23);/q;;+2/p-2 |
Clé InChI |
IBXOVGVKIOWOEQ-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCCSCCC(=O)[O-].CCCCCCCCCCCCCCCCCCSCCC(=O)[O-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13731829.png)









